molecular formula C7H3ClF3NO3 B8028595 1-Chloro-2-nitro-3-(trifluoromethoxy)benzene

1-Chloro-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B8028595
M. Wt: 241.55 g/mol
InChI Key: POSBFGDGZRACRZ-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, nitro, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 1-chloro-3-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced catalytic systems and optimized reaction parameters can improve yield and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 1-Amino-2-nitro-3-(trifluoromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

1-Chloro-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethoxy groups influence the reactivity of the compound. These groups can stabilize negative charges, making the compound more reactive towards nucleophiles. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
  • 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
  • 1-Chloro-2-nitro-3-(methoxy)benzene

Uniqueness

1-Chloro-2-nitro-3-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and its interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-2-nitro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSBFGDGZRACRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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